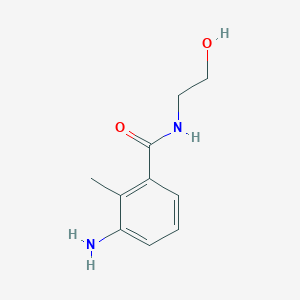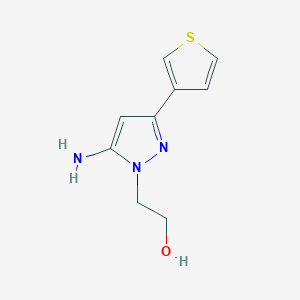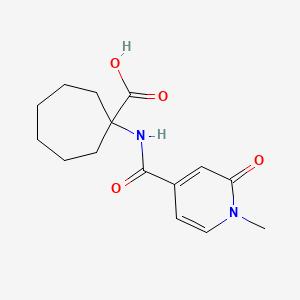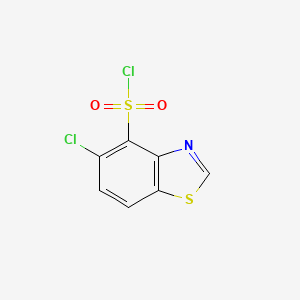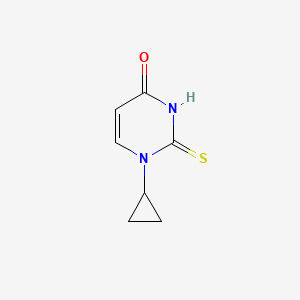
1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one
Descripción general
Descripción
“1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one” is a chemical compound with the CAS Number: 1235439-16-3. It has a molecular weight of 168.22 . The compound is also known by its IUPAC name, 1-cyclopropyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone .
Synthesis Analysis
The synthesis of dihydropyrimidinones (DHPMs), which includes “this compound”, has been a subject of interest due to their significant biological activities. The Biginelli reaction is a common method for synthesizing DHPMs. This involves a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8N2OS/c10-6-3-4-9(5-1-2-5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 168.22 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results.Aplicaciones Científicas De Investigación
Supramolecular Synthesis Under Neat Conditions
An efficient, solvent-free method utilizing sulfonated β-cyclodextrin as a recyclable catalyst has been developed for synthesizing various 3,4-dihydropyrimidin-2(1H)-one/thiones. This method offers high yields, short reaction times, and showcases sulfonated β-cyclodextrin's effectiveness as a recyclable heterogeneous catalyst for this transformation (Asghari, Tajbakhsh, Jafarzadeh Kenari, & Khaksar, 2011).
Multicomponent Synthesis with Medicinal Utility
A one-step, three-component reaction has been developed for preparing 2-amino-3,5-dicyano-6-sulfanylpyridines and corresponding 1,4-dihydropyridines, which are key scaffolds in medicinal chemistry. This method allows for the synthesis of these compounds from a variety of aldehydes, thiols, and malononitrile, highlighting their potential as antiinflammatory agents (Evdokimov, Magedov, Kireev, & Kornienko, 2006).
Green Synthesis Approaches
Research into environmentally friendly and green chemistry approaches for synthesizing dihydropyrimidin-4-ones has been conducted. These studies focus on using recyclable catalysts, solvent-free conditions, and methods that reduce the use of hazardous substances, thereby contributing to sustainable chemical practices and minimizing environmental impact (Kęciek, Paprocki, Koszelewski, & Ostaszewski, 2020).
Novel Catalysts for Synthesis
The development of novel catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones has been explored, with a focus on materials that offer recyclability, efficiency, and environmental friendliness. These catalysts facilitate the synthesis of these compounds under solvent-free conditions or in water, showcasing the push towards greener synthesis methods (VinayKumarK et al., 2021).
Propiedades
IUPAC Name |
1-cyclopropyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-6-3-4-9(5-1-2-5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIYFQKKBDLZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




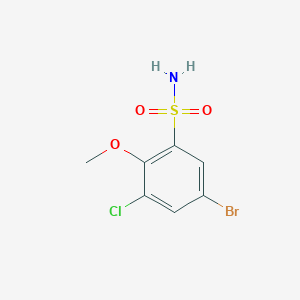
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
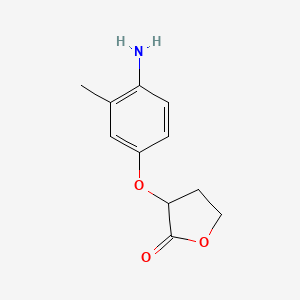
![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)

![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)


